(E)-2,4-dibromo-6-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
(E)-2,4-dibromo-6-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a synthetic organic compound that features a phenolic group, bromine atoms, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dibromo-6-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves multi-step organic reactions. One possible route could include:
Bromination: Starting with a phenol derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Condensation Reaction: The final step involves the condensation of the brominated phenol with the triazole derivative under acidic or basic conditions to form the imino linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Corrosion Inhibitors: Use in formulations to prevent corrosion in industrial settings.
Dyes and Pigments: Potential use in the synthesis of new dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes.
Catalysis: The triazole ring can coordinate with metal ions to form active catalytic sites.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-((1H-1,2,4-triazol-1-yl)methyl)phenol
- 2,4-Dibromo-6-((3-mercapto-1H-1,2,4-triazol-1-yl)methyl)phenol
Uniqueness
- Structural Features : The presence of both bromine atoms and a triazole ring in the same molecule.
- Reactivity : Unique reactivity due to the combination of functional groups.
Properties
IUPAC Name |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N4OS/c10-6-1-5(8(16)7(11)2-6)3-13-15-4-12-14-9(15)17/h1-4,16H,(H,14,17)/b13-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOGQILMDGJPBU-QLKAYGNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN2C=NNC2=S)O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/N2C=NNC2=S)O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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